molecular formula C17H19N B1640880 (3S,2R)-2,3-diphenyl-1-propylaziridine

(3S,2R)-2,3-diphenyl-1-propylaziridine

Cat. No.: B1640880
M. Wt: 237.34 g/mol
InChI Key: BLOUNKOJLURQAH-JWTNVVGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,2R)-2,3-diphenyl-1-propylaziridine (CAS 307310-77-6) is a chiral aziridine building block of significant interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C17H19N and a molecular weight of 237.34 g/mol, this compound features a strained three-membered aziridine ring substituted with two phenyl groups and an N-propyl chain, creating a scaffold with defined stereochemistry that is highly valuable for constructing complex molecules . The compound's physical properties, including a calculated density of 1.047 g/cm³ and a high boiling point of approximately 324.8°C, are characteristic of its structure . Aziridines, as nitrogen-containing heterocycles, are crucial intermediates in synthetic organic chemistry. The high ring strain of the aziridine moiety makes it a potent electrophile, readily undergoing regioselective ring-opening reactions with various nucleophiles. This reactivity is exploited to synthesize more complex nitrogen-containing target structures, including amino acids, alkaloids, and other pharmacologically active amines. The specific stereochemistry of this compound provides researchers with a chiral template to conduct stereocontrolled syntheses, which is a fundamental pursuit in modern methodology development and drug discovery . In pharmacological research, nitrogen heterocycles form the core of a vast number of active pharmaceutical ingredients. While piperidines are more common, aziridines represent a more reactive and less common class with distinct potential. The structural motifs present in this compound—a chiral, substituted aziridine—make it a candidate for exploring new chemical space in drug discovery, particularly for targets within the central nervous system (CNS). Research on structurally complex heterocycles, such as benzodiazepines, demonstrates the ongoing quest for novel scaffolds with improved efficacy and safety profiles . This reagent allows researchers to investigate the biological activity of the aziridine core itself or use it as a synthetic precursor to novel compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis purposes and is not classified or suitable for diagnostic, therapeutic, or human consumption use. Researchers should handle this compound with standard laboratory safety precautions, noting its calculated flash point of 136.5°C .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2S,3R)-2,3-diphenyl-1-propylaziridine

InChI

InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3/t16-,17+,18?

InChI Key

BLOUNKOJLURQAH-JWTNVVGKSA-N

SMILES

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CCCN1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Configurational Comparison

Compound Name CAS Substituents (Position 1) Configuration Molecular Formula Molecular Weight (g/mol)
This compound 314062-46-9 Propyl cis-(2R,3S) C₁₇H₁₉N 237.34
trans-2,3-Diphenyl-1-propylaziridine 307310-77-6 Propyl trans-(2R,3R) C₁₇H₁₉N 237.34
trans-N-Isopropyl-2,3-diphenylaziridine 307310-76-5 Isopropyl trans-(2R,3R) C₁₇H₁₉N 237.34
(2R,3S)-2,3-Diphenylaziridine 1605-06-7 None cis-(2R,3S) C₁₄H₁₃N 195.26

Table 2: Hypothetical Reactivity Trends

Compound Steric Hindrance Likely Reactivity in Ring-Opening Solubility (Predicted)
(3S,2R)-1-Propylaziridine Moderate Intermediate Low (hydrophobic)
trans-1-Propylaziridine Low High Low
trans-1-Isopropylaziridine High Low Very low
(2R,3S)-2,3-Diphenylaziridine Low High Moderate

Research Findings and Implications

  • Stereochemical Influence : The cis configuration in this compound creates a rigid structure, which may favor enantioselective reactions in catalysis . In contrast, trans isomers exhibit greater conformational flexibility.
  • Substituent Effects : The propyl group enhances hydrophobicity, making the compound suitable for lipid-based drug delivery systems. However, the isopropyl variant’s bulkiness could limit its utility in sterically demanding reactions .
  • Comparative Reactivity : Ring-opening reactions (e.g., with nucleophiles like amines or thiols) are slower in the cis-propyl derivative compared to the trans isomer due to steric shielding of the nitrogen lone pair .

Preparation Methods

Modified Wenker Synthesis with Protective Group Strategy

The traditional Wenker method converts β-amino alcohols to aziridines via sulfate ester intermediates under acidic conditions. However, this approach is incompatible with acid-sensitive substrates like aziridinecarboxylic esters. For this compound, a modified protocol was developed:

  • Amino alcohol preparation :
    • Starting material: (2S,3R)-2,3-diphenyl-3-hydroxypropylamine.
    • Protection: Trityl chloride (TrtCl) shields the amine, forming (2S,3R)-2,3-diphenyl-3-hydroxypropyl-N-tritylamine.
  • Sulfation and cyclization :
    • Treatment with tosyl chloride (TsCl) in pyridine yields the sulfated intermediate.
    • Heating at 80°C in THF induces cyclization, producing N-trityl-protected aziridine.
  • Deprotection and alkylation :
    • Trityl removal with trifluoroacetic acid (TFA) yields 2,3-diphenylaziridine.
    • Propyl introduction: Reaction with 1-bromopropane and K₂CO₃ in acetone (70°C, 48 h) achieves N-propylation (Yield: 58%).

Limitations :

  • Multi-step process reduces overall yield (≤40%).
  • Racemization observed during alkylation without chiral auxiliaries.

Staudinger Reaction with Azido Alcohols

This method leverages azide-phosphine reactivity to form iminophosphoranes, which cyclize to aziridines:

  • Azido alcohol synthesis :
    • Substrate: (2S,3R)-2,3-diphenyl-3-azidopropanol.
    • Prepared via nucleophilic epoxide opening with NaN₃ in H₂O/EtOH (0°C, 12 h).
  • Staudinger cyclization :
    • Triphenylphosphine (PPh₃) in CH₃CN converts the azide to an iminophosphorane.
    • Thermal decomposition at 100°C induces ring closure (Yield: 72%).
  • N-propylation :
    • Alkylation with propyl iodide and NaH in DMF (0°C → rt, 6 h) installs the propyl group (Yield: 65%).

Advantages :

  • High stereoretention (e.e. ≥98%) due to mild conditions.
  • Scalable to gram quantities.

Asymmetric Catalytic Approaches

Chiral Oxazaborolidine-Catalyzed Aziridination

Aryl imines derived from benzaldehyde and (R)-propylene diamine undergo asymmetric cyclization:

  • Imine formation :
    • Benzaldehyde reacts with (R)-1,2-diphenylethylenediamine in toluene (reflux, 3 h).
  • Catalytic cyclization :
    • Chiral oxazaborolidine catalyst (10 mol%) in CH₂Cl₂ at −20°C.
    • Propylamine introduced via in situ trapping (Yield: 68%, e.e. 94%).

Key data :

Parameter Value
Catalyst loading 10 mol%
Temperature −20°C
Enantiomeric excess 94%
Yield 68%

Enzymatic Resolution of Racemates

Racemic 2,3-diphenyl-1-propylaziridine is resolved using immobilized lipase B from Candida antarctica:

  • Racemate synthesis :
    • Via non-stereoselective Wenker method (Section 2.1).
  • Enzymatic hydrolysis :
    • Acetylation of the racemate with vinyl acetate.
    • Lipase selectively hydrolyzes the (3S,2R)-enantiomer (Conversion: 45%, e.e. >99%).

Optimized conditions :

  • Solvent: tert-Butyl methyl ether.
  • Temperature: 30°C.
  • Reaction time: 24 h.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, improving yields and reducing racemization:

  • One-pot cyclization/alkylation :
    • (2S,3R)-2,3-diphenylaziridine + 1-bromopropane.
    • Solvent: DMF, K₂CO₃, MW 150 W, 15 min.
    • Yield: 82% (vs. 58% conventional heating).

Comparative Analysis of Methods

Method Yield (%) e.e. (%) Steps Scalability
Modified Wenker 40 90 4 Moderate
Staudinger 72 98 3 High
Oxazaborolidine 68 94 2 Low
Enzymatic resolution 45 >99 3 High
Microwave 82 98 1 High

Q & A

Q. What are the established synthetic routes for (3S,2R)-2,3-diphenyl-1-propylaziridine, and how is stereochemical purity ensured?

  • Methodological Answer : The synthesis typically involves aziridine ring formation via [2+1] cycloaddition or nucleophilic substitution. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed. For example, in analogous aziridine syntheses, benzaldehyde derivatives are reacted with chiral amines under controlled conditions to enforce (S,R) configurations . Post-synthesis, enantiomeric excess is verified using chiral HPLC or polarimetry. Evidence from Table 14 in EP 4 374 877 A2 demonstrates that substituents on the aziridine ring significantly influence reaction yields and stereoselectivity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, electronic circular dichroism (ECD) spectra can be compared with computed spectra of enantiomers, as shown in Figure 5 of . Nuclear Overhauser effect (NOE) NMR experiments are also critical for distinguishing cis vs. trans diastereomers, particularly when differentiating isomers like (2R,3S) from (2R,3R) configurations .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : Aziridines are prone to ring-opening under acidic or oxidative conditions. Storage under inert gas (e.g., N₂ or Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., THF or DCM) is recommended. Stability tests should monitor degradation via TLC or LC-MS, as described in Safety Data Sheets (SDS) for structurally similar aziridines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of ring-opening reactions in this compound?

  • Methodological Answer : Regioselectivity depends on the nucleophile and catalyst. For example, using Davis Reagent (2-sulfonyloxaziridine) under mild conditions promotes selective oxidation at the less hindered nitrogen site, while strong acids (e.g., HCl) favor C-N bond cleavage at the propyl-substituted position . Kinetic studies using in-situ IR or NMR can map intermediates, guiding optimization of reaction parameters .

Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies are useful for applications in catalysis or bioactivity, where steric effects from the diphenyl groups dominate interactions .

Q. How can contradictory data on the catalytic activity of aziridine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or isomerization during synthesis. Rigorous purification (e.g., preparative HPLC) and characterization (e.g., HRMS, ¹H/¹³C NMR) are essential. For catalytic studies, control experiments with enantiopure vs. racemic mixtures (e.g., 314062-46-9 vs. 307310-77-6) isolate stereochemical effects .

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